N-Terminal Tyrosine Is Required for In Vivo Analgesic Activity: Tyr-Gly vs. Gly-Tyr Direct Comparison
In a head-to-head in vivo rat study, intrathecal administration of Tyr-Gly at 0.5 mg/rat produced significant naloxone-reversible analgesia, whereas the reverse-sequence dipeptide Gly-Tyr at the identical dose failed to elicit any antinociceptive effect. This demonstrates that N-terminal tyrosine—present in H-Tyr-Gly-NH2.HCl—is an absolute structural requirement for opioid receptor-mediated analgesia in dipeptide fragments [1].
| Evidence Dimension | Analgesic activity (thermal and mechanical nociception) in rats |
|---|---|
| Target Compound Data | Tyr-Gly (0.5 mg/rat i.t.): significant analgesic effect; naloxone-reversible |
| Comparator Or Baseline | Gly-Tyr (0.5 mg/rat i.t.): no analgesic activity |
| Quantified Difference | Qualitative all-or-none difference: active vs. inactive |
| Conditions | Rat model; intrathecal (i.t.) administration; plantar test (thermal) and algesimetric test (mechanical); naloxone reversal confirms opioid mediation |
Why This Matters
A procurement decision selecting Gly-Tyr-NH2 over H-Tyr-Gly-NH2.HCl for opioid pharmacology studies would yield a completely inactive compound, wasting experimental resources.
- [1] Jaba, I. M., Lupașcu, D., & Bohotin, C. (2007). Variation in the analgesic activity of opioid peptide fragments in correlation with the amino acidic sequence. Open Medicine, 2(4), 467–476. https://doi.org/10.2478/s11536-007-0036-0 View Source
